molecular formula C5H3BrClN3O2 B596626 3-Bromo-2-chloro-5-nitropyridin-4-amine CAS No. 1268521-33-0

3-Bromo-2-chloro-5-nitropyridin-4-amine

Cat. No. B596626
M. Wt: 252.452
InChI Key: LTMLJVIGDRMNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3BrClN3O2 . It has a molecular weight of 252.45 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-5-nitropyridin-4-amine is 1S/C5H3BrClN3O2/c6-3-4 (8)2 (10 (11)12)1-9-5 (3)7/h1H, (H2,8,9) . Unfortunately, the search results did not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-5-nitropyridin-4-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Nucleophilic Substitution Reactions : Yao et al. (2005) discovered that the reaction of 3-bromo-4-nitropyridine with amine produces unexpected products due to nitro-group migration, which occurs in polar aprotic solvents. This highlights the compound's reactivity under different conditions and solvents, revealing its potential in diverse chemical synthesis processes (Yao, Blake, & Yang, 2005).

  • Large-Scale Oxidation Transformations : Agosti et al. (2017) demonstrated the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale. This study is significant for industrial applications, showcasing the feasibility of synthesizing related compounds in bulk while maintaining safety and consistency (Agosti et al., 2017).

  • Catalytic Amination : Ji et al. (2003) explored the selective amination of polyhalopyridines using a palladium-xantphos complex. Their study presents an efficient method to achieve high yields and chemoselectivity, which is crucial for the targeted synthesis of aminopyridines (Ji, Li, & Bunnelle, 2003).

  • Kinetic Studies : Hamed (1997) investigated the kinetics of reactions involving 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with amines, providing insight into the influence of different substituents and solvents on the reaction rates. This research is valuable for understanding the reactivity and mechanism of similar compounds (Hamed, 1997).

  • Chemoselective Functionalization : Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the selective substitution under different conditions. Such studies are crucial for the development of specific and efficient synthetic pathways (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-bromo-2-chloro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLJVIGDRMNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856627
Record name 3-Bromo-2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-nitropyridin-4-amine

CAS RN

1268521-33-0
Record name 3-Bromo-2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
F Wang, M Tran-Dubé, S Scales, S Johnson… - Tetrahedron …, 2013 - Elsevier
… attempts in obtaining compound 5 in adequate yields lead us to initiate a new synthetic route from a slightly modified starting material, 3-bromo-2-chloro-5-nitropyridin-4-amine 6 (…
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.